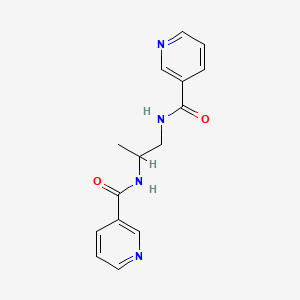

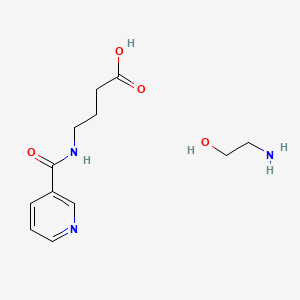

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt involves the preparation of a mixed anhydride of nicotinic acid and pivalic acid. This is achieved by reacting pivaloyl chloride with nicotinic acid in an acetonitrile medium in the presence of an organic amine. The resulting mixed anhydride is then used to acylate gamma-aminobutyric acid or its water-soluble salt . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt undergoes several types of chemical reactions, including hydrolysis and acylation. In the body, it is hydrolyzed into gamma-aminobutyric acid and niacin. The hydrolysis reaction is facilitated by enzymes in the brain, allowing the compound to exert its effects by releasing gamma-aminobutyric acid and niacin . Common reagents used in these reactions include pivaloyl chloride and acetonitrile. The major products formed from these reactions are gamma-aminobutyric acid and niacin.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt involves its hydrolysis into gamma-aminobutyric acid and niacin once it crosses the blood-brain barrier. Gamma-aminobutyric acid then activates gamma-aminobutyric acid receptors in the brain, producing an anxiolytic effect. Niacin acts as a vasodilator, increasing cerebral blood flow and enhancing brain function . This dual action on gamma-aminobutyric acid receptors and blood flow makes it unique among gamma-aminobutyric acid derivatives.

Comparaison Avec Des Composés Similaires

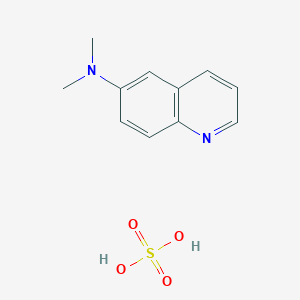

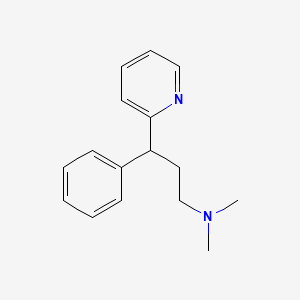

N-Nicotinoyl-gamma-aminobutyric acid ethanolamine salt is often compared to other gamma-aminobutyric acid derivatives such as phenibut and baclofen. Unlike these compounds, this compound can cross the blood-brain barrier without causing significant sedation or impairment. This makes it a preferred choice for enhancing cognitive function and reducing anxiety without the side effects associated with other gamma-aminobutyric acid derivatives .

Similar Compounds

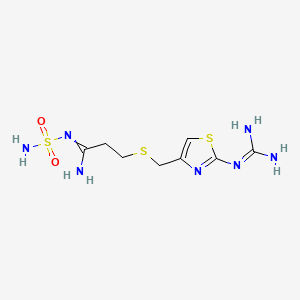

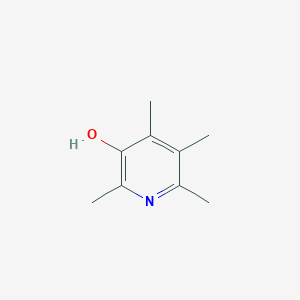

Phenibut: Another gamma-aminobutyric acid derivative used for its anxiolytic and nootropic effects.

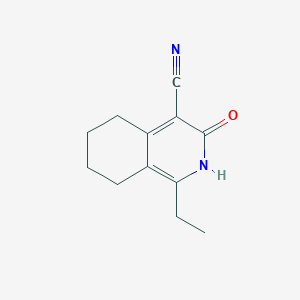

Baclofen: A gamma-aminobutyric acid derivative used as a muscle relaxant and antispastic agent.

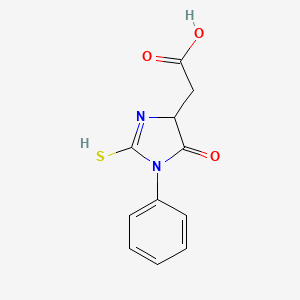

Gamma-aminobutyric acid: The primary inhibitory neurotransmitter in the central nervous system, often used in research and dietary supplements.

Propriétés

IUPAC Name |

2-aminoethanol;4-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.C2H7NO/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;3-1-2-4/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZUODTVQSLJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150521 | |

| Record name | Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113694-82-9 | |

| Record name | Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113694829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic aicd, 4-((3-pyridinylcarbonyl)amino)-, compd. with 2-aminoethanol salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B7783154.png)

![benzyl N~2~-[(benzyloxy)carbonyl]asparaginate](/img/structure/B7783188.png)

![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B7783195.png)

![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}--3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7783210.png)